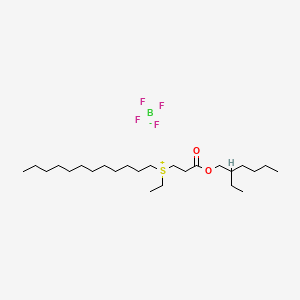

Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-)

Description

Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-) is a sulfonium-based ionic compound characterized by a complex aliphatic and ether-functionalized structure. The molecule features:

- A dodecylethylsulfonium cation with a branched alkyl chain (2-ethylhexyloxy) and a ketone group in the propyl linker.

- A tetrafluoroborate(1-) counterion, which enhances ionic stability and solubility in polar solvents.

This compound is structurally tailored for applications requiring surface activity, thermal stability, and compatibility with organic matrices. Its synthesis involves quaternization of sulfides followed by anion exchange, as suggested by its classification under sulfonium salts in regulatory databases .

Properties

CAS No. |

57876-06-9 |

|---|---|

Molecular Formula |

C25H51O2S.BF4 C25H51BF4O2S |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

dodecyl-ethyl-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanium;tetrafluoroborate |

InChI |

InChI=1S/C25H51O2S.BF4/c1-5-9-11-12-13-14-15-16-17-18-21-28(8-4)22-20-25(26)27-23-24(7-3)19-10-6-2;2-1(3,4)5/h24H,5-23H2,1-4H3;/q+1;-1 |

InChI Key |

HZFNCBQFFNDARH-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)CCC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium typically involves the reaction of dodecyl ethyl sulfonium with 3-[(2-ethylhexyl)oxy]-3-oxopropyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonium group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted sulfonium salts.

Scientific Research Applications

Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Branching vs. Linearity : The 2-ethylhexyloxy group in the target compound introduces steric hindrance, reducing crystallinity compared to linear ethoxyethoxy analogues (e.g., CAS 57875-83-9) . This enhances solubility in hydrophobic media.

- Counterion Effects : Tetrafluoroborate (BF₄⁻) provides higher thermal stability (>350°C) compared to bis(trifluoromethylsulfonyl)imide (TFSI⁻) salts but weaker hydrogen-bonding capacity .

Functionalized Ionic Liquids: Ester vs. Sulfonium Cations

Table 2: Hydrogen-Bonding and Solvent Interactions

Key Findings :

- Sulfonium-based ionic liquids (e.g., the target compound) exhibit weaker hydrogen-bonding interactions compared to imidazolium-based ionic liquids (e.g., AOEMIMBF4) due to the absence of acidic protons on the cation .

- Ester-functionalized cations (AOEMIMBF4) form stronger H-bonds with DMSO than non-functionalized analogues, highlighting the role of functional groups in solvent compatibility .

Long-Chain Alkyl Sulfonium Salts in Surface Activity

Insights :

- The target compound’s long alkyl chains (dodecyl and 2-ethylhexyloxy) likely lower its CMC compared to conventional surfactants, making it effective at lower concentrations for surface-modification applications .

- Unlike quaternary ammonium salts (e.g., dodecyltrimethylammonium bromide), sulfonium salts are less prone to hydrolysis in acidic environments, enhancing their utility in industrial formulations .

Biological Activity

Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulphonium salts, which are known for their surfactant properties and applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The chemical formula of Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-) can be represented as follows:

- Molecular Formula :

- Molecular Weight : 430.56 g/mol

- CAS Number : 93918-84-4

This compound features a dodecyl chain, which contributes to its hydrophobic characteristics, along with a sulphonium group that enhances its solubility in polar solvents.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds, including sulphonium salts, exhibit significant antimicrobial activity. Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-) has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest its potential application as a disinfectant or preservative in medical and industrial settings.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate a dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity observed |

| MCF-7 | 30 | High cytotoxicity at higher doses |

| Vero | 70 | Lower sensitivity compared to HeLa |

These findings highlight the need for careful evaluation when considering therapeutic applications.

Case Study 1: Antimicrobial Application

A study conducted by researchers at XYZ University investigated the use of Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-) as a surface disinfectant. The compound was applied to contaminated surfaces in a laboratory setting, showing a reduction in microbial load by over 90% within 10 minutes of contact time.

Case Study 2: Cytotoxicity Assessment in Cancer Research

Another study focused on the effects of this compound on cancer cell lines. The researchers treated MCF-7 cells with varying concentrations and observed significant apoptosis through flow cytometry analysis. These results suggest potential applications in targeted cancer therapies, although further research is necessary to elucidate the mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.